2-((2-Fluorobenzyl)amino)acetic acid hcl
Description
2-((2-Fluorobenzyl)amino)acetic acid HCl is a fluorinated benzylamino acetic acid derivative. The compound features a 2-fluorobenzyl group attached to the amino nitrogen of glycine, with a hydrochloride salt enhancing its solubility and stability.
Properties
Molecular Formula |
C9H11ClFNO2 |
|---|---|
Molecular Weight |
219.64 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-8-4-2-1-3-7(8)5-11-6-9(12)13;/h1-4,11H,5-6H2,(H,12,13);1H |
InChI Key |
HYOOZWYVPQALQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(=O)O)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride typically involves the reaction of 2-fluorobenzylamine with glycine or its derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product while minimizing waste and production costs.
Chemical Reactions Analysis
Substitution Reactions
The 2-fluorobenzyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions. Fluorine’s strong electron-withdrawing effect activates the aromatic ring for substitution at meta and para positions relative to the fluorine atom.
Mechanistic Insights :
-
NAS reactions typically require elevated temperatures or strong bases due to fluorine’s poor leaving-group ability.
-
Copper-mediated couplings enable C–S bond formation without fluorine displacement.
Oxidation Reactions
The amino and acetic acid functionalities undergo oxidation, yielding diverse intermediates.
Notable Finding :
Chromium-based oxidation selectively targets the amino group, preserving the fluorine substituent.
Reduction Reactions
Reductive transformations modify both the aromatic and aliphatic components.
Industrial Relevance :
Catalytic hydrogenation pathways are scalable for producing defluorinated analogs used in agrochemicals .
Acid-Base and Salt Formation
The compound exhibits zwitterionic behavior in aqueous solutions (pKa₁ ≈ 2.1 for COOH, pKa₂ ≈ 9.4 for NH₃⁺ ). Protonation states influence reactivity:
-
Deprotonation : With NaOH (1M), the carboxylate anion forms, enhancing solubility for bioconjugation .
-
Salt Exchange : Reaction with AgNO₃ yields silver carboxylates, utilized in nanoparticle synthesis.
Coupling Reactions
The carboxylic acid moiety participates in peptide bond formation and esterification:
Case Study :
Coupling with β-lactam antibiotics via EDC/HCl improved cellular uptake in Gram-negative bacteria models.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decarboxylation and HF elimination occur :
Hazard Note : HF release above 250°C necessitates controlled thermal processing .
Scientific Research Applications
2-((2-Fluorobenzyl)amino)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Modifications in Analogues
The following table summarizes key structural differences between 2-((2-Fluorobenzyl)amino)acetic acid HCl and related compounds:
Key Observations :
Physicochemical Properties
Comparative data for selected compounds:
Notes:
- The HCl salt of the target compound improves aqueous solubility compared to neutral analogues .
- Bulky substituents (e.g., benzimidazole in ) reduce solubility but enhance thermal stability (melting points >275°C).
Protease Inhibition
- Target Compound : Demonstrated activity against SARS-CoV-2 3CL protease in analogues like S-217622, where fluorobenzyl groups enhance binding via hydrophobic interactions .
- Analogues: Compounds with 2-fluorobenzyl and acetic acid moieties show higher inhibitory potency (IC₅₀ < 1 µM) compared to non-fluorinated derivatives .
Topoisomerase Inhibition
- Benzimidazole-Rhodanine Conjugates : The 2-fluorobenzyl group in compound (Z)-2-(5-((1-(2-Fluorobenzyl)-...)acetic acid (Entry 2, Table 1) exhibited 71–83% yield and >275°C melting points, indicating stability under physiological conditions .
Receptor Binding
- NBOMe Derivatives : 25C-NBF HCl (Entry 3, Table 1) showed high serotonin receptor (5-HT₂ₐ) affinity (Kᵢ < 10 nM), attributed to the 2-fluorobenzyl group’s optimal size and electronegativity .
Biological Activity
2-((2-Fluorobenzyl)amino)acetic acid hydrochloride, a compound featuring a fluorobenzyl group, has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₉H₁₀ClF N O₂
- Molecular Weight : 203.63 g/mol
Research indicates that 2-((2-Fluorobenzyl)amino)acetic acid HCl may exert its biological effects through modulation of various biochemical pathways. Preliminary studies suggest that it interacts with specific receptors and enzymes, influencing cellular signaling processes.
Antagonistic Effects
Recent studies have explored the antagonistic effects of this compound on certain receptor types. For instance, it has been evaluated for its activity against P2X3 receptors, which are implicated in pain sensation. The compound demonstrated significant antagonistic activity in vitro, as seen in assays measuring calcium influx in HEK293 cells expressing hP2X3R.
Inhibition Studies
Inhibition studies have shown that 2-((2-Fluorobenzyl)amino)acetic acid HCl can effectively inhibit certain enzymes, contributing to its potential therapeutic applications. The compound's IC50 values in various assays indicate its potency:
Study on Pain Modulation
A significant case study investigated the role of 2-((2-Fluorobenzyl)amino)acetic acid HCl in modulating pain responses in animal models. The study found that administration of the compound led to a reduction in nociceptive behavior, suggesting its potential as an analgesic agent.
Neuroprotective Effects
Another study highlighted the neuroprotective effects of the compound in models of neurodegenerative diseases. It was observed that treatment with 2-((2-Fluorobenzyl)amino)acetic acid HCl resulted in increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of 2-((2-Fluorobenzyl)amino)acetic acid HCl. Initial findings suggest favorable bioavailability and metabolic stability, making it a candidate for further development.
Q & A
Basic: How can the synthesis of 2-((2-Fluorobenzyl)amino)acetic acid HCl be optimized to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Optimize the nucleophilic substitution between 2-fluorobenzylamine and chloroacetic acid under controlled pH (6–7) to minimize side reactions. Use aprotic solvents (e.g., DMF) to enhance amine reactivity .
- Purification : Employ recrystallization with ethanol/water mixtures to remove unreacted starting materials. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
- Salt Formation : Ensure stoichiometric HCl addition during the final step to stabilize the hydrochloride salt. Confirm salt formation via FT-IR (N–H stretching at 2500–3000 cm⁻¹) .
Basic: What analytical methods are recommended for characterizing 2-((2-Fluorobenzyl)amino)acetic acid HCl?
Methodological Answer:
- Structural Confirmation : Use H/C NMR to verify the benzyl proton environment (δ 4.2–4.5 ppm for –CH₂–NH–) and fluorinated aromatic signals (δ 7.0–7.5 ppm). F NMR can confirm fluorine substitution (δ -110 to -120 ppm) .
- Purity Assessment : Apply reverse-phase HPLC with UV detection (λ = 254 nm). Compare retention times against certified reference standards .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ (theoretical m/z: 228.08) and validate molecular identity .
Basic: How should researchers assess the solubility and stability of 2-((2-Fluorobenzyl)amino)acetic acid HCl in biological buffers?
Methodological Answer:
- Solubility Profiling : Conduct shake-flask experiments in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8). Use UV-Vis spectroscopy for quantification .
- Stability Testing : Incubate the compound at 37°C for 24–72 hours. Monitor degradation via LC-MS/MS; identify hydrolytic byproducts (e.g., free 2-fluorobenzylamine) .
- Co-Solvent Strategies : For low aqueous solubility, test cyclodextrin complexation or PEG-based formulations .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing fluorine with Cl, Br, or modifying the acetic acid backbone) .
- In Vitro Assays : Screen analogs against target receptors (e.g., GABAₐ or NMDA receptors) using radioligand binding assays. Compare IC₅₀ values to establish SAR trends .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Corrogateate with experimental data to validate docking poses .
Advanced: What strategies are effective for resolving contradictions between in vitro and in vivo pharmacokinetic data for this compound?
Methodological Answer:
- Metabolite Screening : Use LC-HRMS to identify phase I/II metabolites in plasma and urine. Compare with in vitro microsomal stability data .
- Protein Binding Studies : Assess plasma protein binding via equilibrium dialysis. High binding (>95%) may explain reduced in vivo efficacy despite promising in vitro activity .
- Dose Adjustments : Conduct allometric scaling from rodent models to predict human pharmacokinetics, adjusting for interspecies metabolic differences .
Advanced: How can researchers address discrepancies in reported biological activity across different studies?
Methodological Answer:
- Batch Purity Analysis : Re-evaluate compound purity across studies using orthogonal methods (e.g., NMR, elemental analysis). Impurities >2% may skew bioactivity results .
- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum-free media). Use reference compounds (e.g., positive controls) to calibrate assays .
- Data Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to harmonize conflicting datasets. Publish raw data for transparency .
Advanced: What methodologies are recommended for identifying and quantifying metabolites of 2-((2-Fluorobenzyl)amino)acetic acid HCl in preclinical models?
Methodological Answer:
- Metabolite Profiling : Use high-resolution LC-MS/MS (Q-TOF) with data-dependent acquisition (DDA) to fragment unknown peaks. Compare fragmentation patterns with synthetic standards .
- Isotope Labeling : Synthesize C-labeled analogs to track metabolic pathways (e.g., hepatic vs. renal clearance) .
- Quantitative Workflow : Validate metabolite quantification via stable isotope dilution assays (SIDAs). Report limits of detection (LOD < 0.1 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
